Furan-2-ylmethyl vs. Benzyl Amide Substituent: Divergent sEH Inhibitory Potential Inferred from Class-Level SAR
A systematic SAR investigation of quinazoline-4(3H)-one-7-carboxamide derivatives established that the amide fragment flanking the quinazolinone nucleus is a critical determinant of sEH inhibition potency, with optimized compounds achieving IC50 values of 0.30–0.66 µM . In that study, the nature of the amide substituent—whether thiobenzyl, alkyl, or heteroaryl—dictated not only potency but also selectivity over FLAP (5-lipoxygenase-activating protein). The target compound's furan-2-ylmethyl group provides a heteroaromatic oxygen atom capable of acting as a hydrogen-bond acceptor, a feature that is structurally absent in the N-benzyl analog (CAS 1144488-97-0) and fundamentally distinct from the nitrogen-based hydrogen-bond acceptor in the N-(pyridin-3-ylmethyl) analog (CAS 1144487-92-2) . Although compound-specific sEH IC50 data are not yet publicly available for the target molecule, the class-level SAR predicts that the furan oxygen will engage the sEH active site differently than either the benzyl or pyridylmethyl congeners, making direct potency extrapolation unreliable .
| Evidence Dimension | Predicted sEH inhibition potency modulation by amide substituent identity |
|---|---|
| Target Compound Data | Furan-2-ylmethyl amide; compound-specific sEH IC50 not yet reported |
| Comparator Or Baseline | Class-level benchmark: optimized quinazolinone-7-carboxamides with sEH IC50 = 0.30–0.66 µM (compounds 34, 35, 37, 43); N-benzyl analog (CAS 1144488-97-0, sEH IC50 not reported); N-(pyridin-3-ylmethyl) analog (CAS 1144487-92-2, sEH IC50 not reported) |
| Quantified Difference | Cannot be calculated pending compound-specific data; structural divergence at the amide substituent is unequivocal |
| Conditions | Recombinant human sEH inhibition assay; ACS Omega 2022 study |
Why This Matters
Procurement of the furan-2-ylmethyl congener is essential for any screening campaign targeting sEH, because the amide substituent is a known potency/selectivity switch in this chemotype; no analog with a different amide group can serve as a valid surrogate.
- [1] ACS Omega. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega 2022, 7, 36489–36504. DOI: 10.1021/acsomega.2c04039. View Source
